Home > Products > Screening Compounds P47089 > Pseudomonic acid D
Pseudomonic acid D - 85248-93-7

Pseudomonic acid D

Catalog Number: EVT-281257
CAS Number: 85248-93-7
Molecular Formula: C26H42O9
Molecular Weight: 498.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pseudomonic Acid D (1c) is a naturally occurring antibiotic produced by the bacterium Pseudomonas fluorescens during fermentation. [, ] It is classified as a member of the pseudomonic acid family, a group of structurally related antibiotics. [, , ] While Pseudomonic Acid A (1e) is the major metabolite and exhibits the most potent antibacterial activity, Pseudomonic Acid D serves as a minor component. [] Despite its lower potency, Pseudomonic Acid D is a valuable research tool, particularly in understanding the structure-activity relationship of pseudomonic acids and in exploring potential modifications for improved efficacy.

  • Compound Description: Pseudomonic acid A (1e) is the major and most active compound in the pseudomonic acid family of antibiotics. It is produced by Pseudomonas fluorescens and exhibits potent antibacterial activity against Gram-positive bacteria. It acts by inhibiting bacterial protein synthesis by targeting isoleucyl-tRNA synthetase. Pseudomonic acid A is used clinically as a topical antibiotic under the name mupirocin. [, , , , , ]
  • Relevance: Pseudomonic acid A is structurally very similar to Pseudomonic acid D, differing only in the oxidation state of a specific hydroxyl group within the molecule. Pseudomonic acid D can be synthesized from Pseudomonic acid A. [, ]

Monic acid esters

  • Compound Description: Monic acid esters are derivatives of Monic acid A (Pseudomonic acid A), where the carboxylic acid group is esterified. They are synthesized to modify the physicochemical properties of Monic acid A, potentially influencing its pharmacokinetic properties and antibacterial activity. []
  • Relevance: Monic acid esters are structurally related to Pseudomonic acid D through their shared core structure with Monic acid A (Pseudomonic acid A). They exemplify the chemical modifications possible within the pseudomonic acid family while maintaining some degree of structural similarity. []
  • Compound Description: This series of compounds represents synthetic modifications of the pseudomonic acid structure. These modifications focused on exploring the structure-activity relationship of the oxazole ring and its substituents in relation to antibacterial activity. []
  • Relevance: These compounds are structurally related to Pseudomonic acid D through their shared oxazole ring system, which is a key structural feature of the pseudomonic acid family. This series helps in understanding the impact of substituent variations on the antibacterial activity of Pseudomonic acid D analogs. []
  • Compound Description: This series represents another set of synthetic modifications of the pseudomonic acid structure, specifically Monic acid A. The introduction of aryl and heteroaryl ketone groups aimed to investigate their effect on antibacterial activity, pharmacokinetic properties, and efficacy in infection models. [, ]
  • Relevance: These derivatives are structurally related to Pseudomonic acid D through their shared Monic acid A (Pseudomonic acid A) core structure. The variations in the aryl and heteroaryl ketone groups provide insights into the structure-activity relationship and potential for developing novel antibiotics similar to Pseudomonic acid D. [, ]

Thiomarinol

  • Compound Description: Thiomarinol is a potent naturally occurring antibiotic that exhibits strong activity against methicillin-resistant Staphylococcus aureus (MRSA). Its structure consists of two distinct antimicrobial components: a pseudomonic acid analog and holothin, connected by an amide bond. []
  • Relevance: Thiomarinol's structural relation to Pseudomonic acid D stems from the presence of a pseudomonic acid analog within its structure. This connection highlights the potential of combining structural motifs from different antibiotics, like Pseudomonic acid D and holothin, to create novel compounds with enhanced activity against resistant bacteria. []
Source and Classification

Pseudomonic acid D is produced during the stationary phase of growth of Pseudomonas fluorescens, a bacterium commonly found in soil and water. This compound belongs to the class of secondary metabolites, which are not directly involved in the normal growth, development, or reproduction of the organism but play significant roles in ecological interactions and have pharmaceutical applications. The pseudomonic acids, including Pseudomonic acid D, are structurally related to mupirocin, another well-known antibiotic.

Synthesis Analysis

The synthesis of Pseudomonic acid D can be approached through both natural extraction from Pseudomonas fluorescens and synthetic methods.

Natural Synthesis

  1. Biosynthesis: The natural production involves cultivating Pseudomonas fluorescens under controlled conditions that favor the production of secondary metabolites. This typically requires:
    • Submerged fermentation: Utilizing specific media that promote growth and metabolite production.
    • Nutrient control: Adjusting carbon and nitrogen sources to optimize yield.
    • Harvesting: Collecting the culture broth at the stationary phase when metabolite concentration peaks.

Synthetic Approaches

  1. Chemical Synthesis: Various synthetic pathways have been explored to create analogs of Pseudomonic acid D. Key methods include:
    • Heterocyclic Replacement: Modifying existing structures to enhance antibacterial activity or alter pharmacokinetic properties .
    • Total Synthesis Strategies: Employing multi-step organic synthesis techniques to construct the molecule from simpler precursors .
Molecular Structure Analysis

Pseudomonic acid D has a complex molecular structure characterized by its unique arrangement of carbon, hydrogen, and oxygen atoms.

  • Molecular Formula: C26H42O9
  • Molecular Weight: Approximately 494.6 g/mol
  • Structural Features:
    • The compound contains multiple hydroxyl groups and a distinctive fatty acid chain.
    • It features a cyclic structure that contributes to its biological function.

The stereochemistry around specific carbon centers is crucial for its activity, influencing how it interacts with target enzymes in bacteria.

Chemical Reactions Analysis

Pseudomonic acid D participates in various chemical reactions, primarily related to its antibacterial action:

  1. Inhibition of Protein Synthesis:
    • The primary reaction involves binding to bacterial isoleucyl-tRNA synthetase, preventing the incorporation of isoleucine into proteins.
    • This reaction disrupts bacterial cell function and leads to cell death.
  2. Potential Derivatization Reactions:
    • The hydroxyl groups in Pseudomonic acid D can undergo esterification or etherification reactions, which may be utilized in modifying its properties for enhanced efficacy or reduced toxicity.
Mechanism of Action

The mechanism of action for Pseudomonic acid D revolves around its ability to inhibit protein synthesis:

  • Target Enzyme: Isoleucyl-tRNA synthetase
  • Action Mechanism:
    • Pseudomonic acid D binds competitively to the active site of isoleucyl-tRNA synthetase.
    • This binding prevents the enzyme from catalyzing the attachment of isoleucine to its corresponding tRNA.
    • As a result, protein synthesis halts, leading to bacterial growth inhibition and eventual cell death.

This mechanism highlights the compound's potential as an antibiotic agent against resistant strains of bacteria.

Physical and Chemical Properties Analysis

Pseudomonic acid D exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid or powder.
  • Solubility: Soluble in organic solvents such as ethanol and acetone; limited solubility in water.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within typical ranges for fatty acids.
  • Stability: Relatively stable under standard conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for determining formulation strategies in pharmaceutical applications.

Applications

Pseudomonic acid D has significant scientific applications, particularly in medicine:

  1. Antibiotic Development: Its primary application lies in developing new antibiotics aimed at treating infections caused by Gram-positive bacteria, especially those resistant to conventional treatments.
  2. Research Tool: Used in biochemical research to study protein synthesis mechanisms and bacterial resistance.
  3. Potential Therapeutics: Ongoing research explores its use in combination therapies to enhance efficacy against resistant bacterial strains.
Biosynthesis and Genetic Regulation of Pseudomonic Acid D

Genomic Organization of Pseudomonas fluorescens Biosynthetic Clusters

Comparative Analysis of mup and pse Gene Clusters

The biosynthesis of pseudomonic acid D (PA-D) occurs within the mup gene cluster of Pseudomonas fluorescens NCIMB 10586, a 74 kb genomic region encoding both polyketide synthases (PKS) and discrete tailoring enzymes. This cluster comprises six large multifunctional ORFs (mmpA–F) resembling type I PKS/fatty acid synthase systems and 27 monofunctional genes (mupA–X, macpA–E), some exhibiting homology to type II PKS systems (e.g., mupB, mupD, mupG, mupS) [1] [2] [6]. The mup cluster is organized into two primary transcriptional units: the mmp operon (backbone assembly) and the mup/macp operon (tailoring and resistance). Notably, strains like P. fluorescens BRG100 harbor analogous clusters with divergent tailoring gene composition, explaining chemotypic variation in pseudomonic acid ratios [6] [8].

Table 1: Core Components of the Mupirocin Biosynthesis Gene Cluster

Gene(s)FunctionRole in PA-D Biosynthesis
mmpA, mmpD, mmpBType I PKS modulesAssembly of 23C monic acid backbone
mupW, mupTTetrahydropyran ring formationEssential for monic acid maturation
mupO, mupU, mupV, macpEPA-A tailoring complexInactive in PA-D pathway; PA-D accumulates when impaired
mupMMupirocin-resistant Ile-tRNA synthetaseSelf-resistance; essential for pathway viability
mupNPhosphopantetheinyl transferase (PPTase)Activation of carrier proteins (e.g., mAcpE)

Role of Type I/II Polyketide Synthase Hybrid Systems

PA-D biosynthesis employs a trans-acyltransferase (AT) type I PKS system, where malonyl-CoA loading is mediated by discrete AT enzymes acting in trans to the multimodular PKS proteins (MmpA, MmpD, MmpB). This hybridity enhances metabolic flexibility: Type I PKS megasynthases handle chain elongation, while type II components (e.g., ketoreductase MupG, dehydratase MupS) introduce structural diversity during late-stage tailoring. Specifically, the absence of epoxidase activity (associated with PA-A formation) in PA-D biosynthesis allows accumulation of the unsaturated C10-C11 bond characteristic of PA-D [6] [8] [9].

Enzymatic Pathways in Pseudomonic Acid D Assembly

Substrate Specificity of Acyltransferase Domains

The trans-AT domains within Mmp proteins exhibit stringent specificity for malonyl-CoA, channeling this extender unit iteratively during monic acid chain elongation. In contrast, the discrete AT MupU demonstrates dual functionality: it activates PA-B (the proposed PA-D precursor) and loads it onto the auxiliary acyl carrier protein mAcpE. This loading is a prerequisite for downstream modifications but is bypassed in PA-D biosynthesis due to the absence of MupO/V-mediated oxidation and epoxidation [8] [9].

Modular Architecture of Multi-Domain Synthetases

The MmpD PKS module exemplifies the domain organization driving PA-D assembly:

  • Module 5 (MmpD): KS-AT-DH-KR-ACP
  • Module 6 (MmpD): KS-AT-DH-ER-KR-ACP

Key domain activities include:

  • Ketosynthase (KS): Condenses extender units
  • Dehydratase (DH): Forms α,β-unsaturated bonds
  • Enoylreductase (ER): Absent in PA-D-forming modules, permitting C10-C11 unsaturation
  • Ketoreductase (KR): Controls C9 stereochemistry

Post-PKS assembly, the monic acid backbone is linked to 9-hydroxynonanoic acid via an ester bond by MupA. PA-D arises when the tetrahydropyran-containing intermediate escapes MupO/V-dependent epoxidation and dehydration, instead undergoing spontaneous cyclization or minor enzymatic shunt reactions [6] [9].

Table 2: Key Enzymatic Domains in PA-D-Associated PKS Modules

Domain TypeCatalytic FunctionStructural Outcome in PA-D
trans-ATMalonyl-CoA transfer23-carbon monic acid scaffold
DH (Module 6)DehydrationIntroduces C10-C11 double bond
ER (Module 6)Inactive or absentPreserves unsaturation (no reduction)
KR (Module 6)Stereospecific reductionConfigures C9-OH orientation
Thioesterase (MupV)Chain releaseNon-functional for PA-D; thioester retention

Regulatory Mechanisms of Secondary Metabolite Production

Quorum-Sensing Systems in Precursor Allocation

Pseudomonic acid biosynthesis is governed by N-acyl homoserine lactone (AHL)-mediated quorum sensing (QS). The LuxR-type regulator MupR activates transcription of mup genes upon binding the AHL signal synthesized by MupI. This system prioritizes precursor flux: at low cell density, AHL levels are insufficient for mup activation, favoring primary metabolism. At high cell density, AHL-MupR complexes induce mup expression, diverting malonyl-CoA toward pseudomonic acid synthesis. Disruption of mupI abolishes PA-D production, confirming QS dependence. Crucially, precursor competition between PA-D and other pseudomonic acids (e.g., PA-A) is modulated by AHL concentration gradients [3] [4] [9].

Post-Translational Modifications in Pathway Enzymes

Carrier protein activation is pivotal for PA-D biosynthesis:

  • Phosphopantetheinylation: MupN, a dedicated PPTase, converts apo-mAcpE to holo-form by attaching phosphopantetheine (PPT) moieties. This enables 4′-phosphopantetheine-mediated thioester bonding of intermediates. MupN’s specificity for mAcpE is absolute; ΔmupN mutants accumulate inactive apo-mAcpE and abolish PA-D production [9].
  • Redox Modifications: The flavin reductase MupC modulates the redox state of tailoring enzymes like MupO. In ΔmupC mutants, impaired electron shuttling stalls PA-A formation but enhances PA-D accumulation by shunting intermediates toward non-oxidative pathways [9].

Table 3: Regulatory Factors Influencing PA-D Biosynthesis

Regulatory ElementMechanismImpact on PA-D Yield
MupI (AHL synthase)Produces homoserine lactone autoinducerThreshold-dependent mup cluster activation
MupR (Transcriptional activator)Binds AHL; induces mup/macp transcriptionUpregulates PA-D biosynthetic machinery
MupN (PPTase)Converts apo- to holo-mAcpEEssential for intermediate shuttling
MupC (Flavin reductase)Regulates redox state of tailoring enzymesShunts precursors toward PA-D in mutants

Compound Names Mentioned:Pseudomonic acid D (PA-D), Pseudomonic acid A (PA-A), Pseudomonic acid B (PA-B), Pseudomonic acid C (PA-C), 9-Hydroxynonanoic acid, Monic acid, Tetrahydropyran, 4′-Phosphopantetheine, N-Acyl homoserine lactone (AHL)

Properties

CAS Number

85248-93-7

Product Name

Pseudomonic acid D

IUPAC Name

(E)-9-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynon-4-enoic acid

Molecular Formula

C26H42O9

Molecular Weight

498.6 g/mol

InChI

InChI=1S/C26H42O9/c1-16(13-23(30)33-11-9-7-5-4-6-8-10-22(28)29)12-20-25(32)24(31)19(15-34-20)14-21-26(35-21)17(2)18(3)27/h4,6,13,17-21,24-27,31-32H,5,7-12,14-15H2,1-3H3,(H,28,29)/b6-4+,16-13+/t17-,18-,19-,20-,21-,24+,25-,26-/m0/s1

InChI Key

RJGJFSVDQPCELW-VCXQKUNESA-N

SMILES

CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCC=CCCC(=O)O)C)C(C)O

Solubility

Soluble in DMSO

Synonyms

Pseudomonic acid D; Pseudomonic D;

Canonical SMILES

CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCC=CCCC(=O)O)C)C(C)O

Isomeric SMILES

C[C@H]([C@H]1[C@@H](O1)C[C@H]2CO[C@H]([C@@H]([C@@H]2O)O)C/C(=C/C(=O)OCCCC/C=C/CCC(=O)O)/C)[C@H](C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.